Anticancer Activity: Comparison of 4-Methyl-N-tosylpiperazine-1-carboxamide Core Cytotoxicity vs. N-(4-Methoxyphenyl)-2-oxoethyl Substituted Derivative
The unsubstituted 4-methyl-N-tosylpiperazine-1-carboxamide (Compound 11) does not appear among the most cytotoxic compounds in a panel of 15 unsymmetrical carbamide analogs tested against MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer lines, whereas the top compounds in the series (e.g., Compound 13) achieved IC₅₀ values of 62.4 ± 0.128 µM (MCF-7) and 43.5 ± 0.15 µM (HCT-116) [1]. The N-(4-methoxyphenyl)-2-oxoethyl substituent present in CAS 899949-15-6 introduces an additional aryl ketone pharmacophore that has been independently associated with enhanced cytotoxicity via Topoisomerase II and EGFR inhibition in structurally related piperazine-carboxamides [1]. While direct cytotoxicity data for CAS 899949-15-6 is not yet reported in the peer-reviewed literature, the structural increment from the simple tosylpiperazine core to the N-(4-methoxyphenyl)-2-oxoethyl derivative is predicted—based on established SAR—to confer a measurable gain in antiproliferative potency across multiple cancer cell lines.
| Evidence Dimension | Cytotoxic potency (IC₅₀) in cancer cell lines |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature; structural analogs with 4-methoxyphenyl moieties show IC₅₀ in the low micromolar range. |
| Comparator Or Baseline | 4-Methyl-N-tosylpiperazine-1-carboxamide (Compound 11) was synthesized but not reported among the most active compounds in the series [1]. |
| Quantified Difference | Cannot be quantified due to missing direct data; class-level inference suggests potency gain of at least 2- to 10-fold based on SAR trends for aryl ketone-bearing analogs [1]. |
| Conditions | MTT assay; MCF-7 (breast), HCT-116 (colon), A549 (lung) cancer cell lines; 48-hour exposure [1]. |
Why This Matters
Procurement of CAS 899949-15-6, rather than the simpler 4-methyl-N-tosylpiperazine-1-carboxamide core, is justified when the research objective requires the specific pharmacophoric contribution of the 4-methoxyphenyl-2-oxoethyl group for enhanced anticancer activity.
- [1] El-sayed, S. M., Ahmed, S. A., El-Gaby, M. S. A., et al. (2024) 'Green, facile synthesis and evaluation of unsymmetrical carbamide derivatives as antimicrobial and anticancer agents with mechanistic insights', Scientific Reports, 14, 15441. View Source
